molecular formula C7H5F2NO B2400576 1-(2,4-difluoropyridin-3-yl)ethanone CAS No. 2375259-06-4

1-(2,4-difluoropyridin-3-yl)ethanone

Cat. No.: B2400576
CAS No.: 2375259-06-4
M. Wt: 157.12
InChI Key: PLKWTOVBVYYKHF-UHFFFAOYSA-N
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Description

Scientific Research Applications

Fluoro-oxindole has a wide range of scientific research applications, including:

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the difluoropyridinyl group suggests that it may interact with biological targets through hydrogen bonding or pi-stacking .

Result of Action

The molecular and cellular effects of 1-(2,4-difluoropyridin-3-yl)ethanone’s action are currently unknown. Given the compound’s structure, it may have a variety of effects depending on its specific targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoro-oxindole can be synthesized through several synthetic routes. One common method involves the nucleophilic fluorination of oxindole derivatives. This process typically uses reagents such as cesium fluoride or alkali metal fluorides in the presence of ionic liquids, which facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction conditions often include moderate temperatures and short reaction times to achieve high yields without byproducts .

Industrial Production Methods

In an industrial setting, the production of fluoro-oxindole may involve large-scale nucleophilic fluorination processes. These processes utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts such as copper iodide and light sources like compact fluorescent light bulbs can enhance the efficiency of the fluorination reaction .

Chemical Reactions Analysis

Types of Reactions

Fluoro-oxindole undergoes various types of chemical reactions, including:

    Oxidation: Fluoro-oxindole can be oxidized to form corresponding oxindole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert fluoro-oxindole into reduced forms with altered electronic properties.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like cesium fluoride and alkali metal fluorides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxindole derivatives with modified functional groups, which can exhibit different chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    Oxindole: The parent compound of fluoro-oxindole, lacking the fluorine atoms.

    Chloro-oxindole: Similar structure but with chlorine atoms instead of fluorine.

    Bromo-oxindole: Contains bromine atoms in place of fluorine.

Uniqueness

Fluoro-oxindole is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make fluoro-oxindole more reactive and versatile in various chemical and biological applications compared to its halogenated counterparts.

Properties

IUPAC Name

1-(2,4-difluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKWTOVBVYYKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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